molecular formula C9H19NOS B15228992 N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine

Cat. No.: B15228992
M. Wt: 189.32 g/mol
InChI Key: CWBXLRBMGKWTKC-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine is a thiopyran-derived secondary amine featuring a 2-ethoxyethyl substituent on the nitrogen atom. The thiopyran core comprises a six-membered ring with a sulfur atom, distinguishing it from oxygen-containing pyran analogs. The ethoxyethyl group introduces hydrophobicity and conformational flexibility, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

N-(2-ethoxyethyl)thian-4-amine

InChI

InChI=1S/C9H19NOS/c1-2-11-6-5-10-9-3-7-12-8-4-9/h9-10H,2-8H2,1H3

InChI Key

CWBXLRBMGKWTKC-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key structural and physicochemical properties of N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₉H₁₉NOS 189.32 (calculated) 2-Ethoxyethyl Moderate hydrophobicity, flexible side chain
N-Methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide C₆H₁₃NO₂S 175.24 Methyl, sulfone High polarity due to sulfone; increased stability to oxidation
N-(4-Methyl-1-phenylpentan-3-yl)tetrahydro-2H-thiopyran-4-amine C₁₆H₂₅NS 263.44 Bulky phenyl-pentan-3-yl group Steric hindrance may reduce reactivity; potential for aromatic interactions
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 Methyl, oxygen-containing pyran ring Lower molecular weight; higher polarity due to oxygen vs. sulfur
N-Methyltetrahydro-2H-thiopyran-4-amine hydrochloride C₆H₁₄ClNS 167.70 (HCl salt) Methyl, hydrochloride salt Enhanced solubility in polar solvents; pKa ~9.94 (predicted)
N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride C₁₀H₁₆ClNOS 241.76 Thiophene-methyl, hydrochloride salt Electrophilic thiophene moiety; potential for π-π stacking

Reactivity and Stability

  • Sulfur vs.
  • Substituent Influence : The 2-ethoxyethyl group in the target compound likely enhances lipophilicity compared to methyl or thiophene-based substituents, impacting membrane permeability and metabolic stability .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral therapies. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of tetrahydrothiopyran derivatives. Its chemical structure can be represented as follows:

C9H17NO1S\text{C}_9\text{H}_{17}\text{N}\text{O}_1\text{S}

This compound is characterized by the presence of a tetrahydrothiopyran ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. Specifically, studies have shown that tetrahydrothiopyran derivatives can inhibit key pathways involved in cancer cell proliferation and survival. For instance, the Wnt signaling pathway, which is crucial for cell growth and oncogenesis, has been identified as a potential target for these compounds. Inhibition of this pathway could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Key Findings:

  • Inhibition of Wnt Pathway: Compounds that mimic the secondary structure of alpha-helices have been shown to inhibit TCF4/β-catenin transcriptional activity, which is vital in colorectal cancer progression .
  • Cell Line Studies: Tetrahydrothiopyran derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Notably, related compounds have shown efficacy against herpesviruses and varicella-zoster virus (VZV). The mechanism often involves interference with viral replication processes, making these compounds promising candidates for antiviral drug development .

Case Studies:

  • Anti-Herpesvirus Activity: A study highlighted that certain tetrahydrothiopyran derivatives exhibited significant antiviral activity against herpesviruses, outperforming existing nucleic acid-based antiviral drugs in terms of safety and pharmacokinetics .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are critical for its therapeutic application. Early studies suggest that these compounds possess favorable absorption characteristics and metabolic stability. They demonstrate low toxicity profiles, which is essential for long-term therapeutic use.

Pharmacokinetic Data:

ParameterValue
Oral BioavailabilityHigh
Half-life>120 minutes
Metabolic StabilityFavorable
Toxicity ProfileLow

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